![molecular formula C7H6BrNO2 B8176135 3-Bromo-2-methoxypyridine-4-carbaldehyde](/img/structure/B8176135.png)
3-Bromo-2-methoxypyridine-4-carbaldehyde
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Overview
Description
3-Bromo-2-methoxypyridine-4-carbaldehyde: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the third position, a methoxy group at the second position, and an aldehyde group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxypyridine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxypyridine followed by formylation. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The formylation step can be achieved using a Vilsmeier-Haack reaction, where the brominated intermediate is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methoxypyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (NaBH4, LiAlH4), solvents (ether, tetrahydrofuran).
Major Products:
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: 3-Bromo-2-methoxypyridine-4-carboxylic acid.
Reduction Reactions: 3-Bromo-2-methoxypyridine-4-methanol.
Scientific Research Applications
Chemistry: 3-Bromo-2-methoxypyridine-4-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules through reactions such as Suzuki-Miyaura coupling and Heck reactions.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may also be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s structural features make it a candidate for drug discovery and development. It can be used to synthesize potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxypyridine-4-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The bromine atom can participate in substitution reactions, making the compound a versatile intermediate.
In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets. For example, if used as a drug candidate, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
3-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
3-Bromo-4-methoxypyridine: Similar structure but with the methoxy group at the fourth position.
2-Bromo-3-methoxypyridine: Similar structure but with the bromine and methoxy groups at different positions.
Uniqueness: 3-Bromo-2-methoxypyridine-4-carbaldehyde is unique due to the specific positioning of the bromine, methoxy, and aldehyde groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Biological Activity
3-Bromo-2-methoxypyridine-4-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_6BrNO_2. The structure features a pyridine ring substituted with a bromine atom and a methoxy group, along with an aldehyde functional group. This unique arrangement contributes to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Weight | 202.03 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical Class | Pyridine derivative |
1. Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. One study demonstrated that the compound inhibited cell proliferation by disrupting the cell cycle and activating apoptotic pathways, similar to established chemotherapeutic agents .
Case Study:
In a study involving FaDu hypopharyngeal tumor cells, this compound was found to have cytotoxic effects comparable to the reference drug bleomycin. The compound's mechanism involved the modulation of signaling pathways associated with apoptosis .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table: Antimicrobial Activity Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
3. Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain, which is crucial for memory and learning processes.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
- Antimicrobial Action: It disrupts bacterial membranes and inhibits essential metabolic pathways.
- Cholinesterase Inhibition: By inhibiting acetylcholinesterase, it enhances cholinergic neurotransmission, which is beneficial in neurodegenerative conditions.
Properties
IUPAC Name |
3-bromo-2-methoxypyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLNABLXMDDFHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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